molecular formula C7H5N3O5 B1662146 3,5-Dinitrobenzamide CAS No. 121-81-3

3,5-Dinitrobenzamide

Cat. No. B1662146
CAS RN: 121-81-3
M. Wt: 211.13 g/mol
InChI Key: UUKWKUSGGZNXGA-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzamide is a compound that has been used in methods for continuously preparing amides from carboxylic acids by amidation . It has also been used as a feed additive to control coccidiosis in poultry .


Synthesis Analysis

The synthesis of 3,5-Dinitrobenzamide and its derivatives has been studied in the context of their antifungal properties . The structures of the synthesized compounds were characterized by FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular formula of 3,5-Dinitrobenzamide is C7H5N3O5, and its molecular weight is 211.13 g/mol . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The decomposition of 3,5-Dinitrobenzamide in aqueous solution during UV/H2O2 and UV/TiO2 oxidation processes has been investigated . The decomposition fits well with a fluence-based pseudo-first-order kinetics model .


Physical And Chemical Properties Analysis

3,5-Dinitrobenzamide is a light yellow powder . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Environmental Applications

  • Removal from Wastewater: 3,5-Dinitrobenzamide, often used as a feed additive in poultry farming, can enter wastewater and surface water. Research has investigated its removal using advanced oxidation processes (AOPs), specifically UV/hydrogen peroxide (H2O2) and UV/titanium dioxide (TiO2) systems. These methods efficiently decompose organic contaminants, including 3,5-dinitrobenzamide (Yan et al., 2017).

Material Science

  • Supramolecular Assemblies: Studies have shown that co-crystallization of 3,5-dinitrobenzamide with other compounds, like 3,5-dinitrobenzonitrile, forms additive assemblies. These structures are significant in the field of crystal engineering, demonstrating simple addition of hydrogen-bonded networks (Pedireddi et al., 2003).

Medicinal Chemistry

  • Antitubercular Agents: A significant application of 3,5-dinitrobenzamides is in the development of antitubercular drugs. Compounds derived from 3,5-dinitrobenzamides have shown promising in vitro activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Li et al., 2018).

Analytical Chemistry

  • Biosensors: The development of biosensors using 3,5-dinitrobenzamide derivatives has been explored. These include modified electrodes for the determination of biochemical compounds like glutathione and piroxicam (Karimi-Maleh et al., 2014).

Chemistry

  • Study of Polymorphism: Research on 3,5-dinitrobenzamide has also focused on understanding its polymorphism and phase transformation behavior. This includes the preparation and analysis of different polymorphic forms of compounds like 4-amino-3,5-dinitrobenzamide, which is crucial for pharmaceutical and material sciences (Reddy et al., 2014).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3,5-Dinitrobenzamide . Personal protective equipment, including dust masks and chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

3,5-dinitrobenzamide
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InChI

InChI=1S/C7H5N3O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H,(H2,8,11)
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InChI Key

UUKWKUSGGZNXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Source PubChem
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Molecular Formula

C7H5N3O5
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DSSTOX Substance ID

DTXSID0045836
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Molecular Weight

211.13 g/mol
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Physical Description

Solid; [Merck Index] Cream powder; [Alfa Aesar MSDS]
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Vapor Pressure

0.00000016 [mmHg]
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Product Name

3,5-Dinitrobenzamide

CAS RN

121-81-3
Record name 3,5-Dinitrobenzamide
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Synthesis routes and methods I

Procedure details

Preparation of 2-(aziridin-1-yl)-3,5-dinitrobenzamide(14) Reaction of 2-chloro-3,5-dinitrobenzamide [Palmer et al., J.Med.Chem. 1996, 39, 2518-2528] in ethyl acetate as described in Example C except that the reaction time was 2 hours, gave 2-aziridin-1-yl)-3,5-dinitrobenzamide (14) as a yellow powder, mp 200° C. [Kahn & Ross, Chem-Biol. Int., 1969-70,1, 27-47, record mp 196° C.]1H NMR [CD3)2SO] δ8 74 (d, J=2.6 Hz, 1H, H-4), 8.35(d,J=2 Hz, 1H, H-6), 8.10, 7 93 (2 br s,2H, CONH2), 2.40 (s, 4H, aziridine-H) 13NMR δ
[Compound]
Name
2-(aziridin-1-yl)-3,5-dinitrobenzamide(14)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The L-malic salt (5 mg, 14 μm) was dissolved in a mixture of 1 ml H2O, 3.5 mg (3 meq) NaHCO3, and 1 ml acetonitrile and 3.2 mg (14 μm) of 3,5-dinitrobenzoyl chloride was added and the reaction stirred for 16 hr at room temperature. After 5 ml H2O was added, the reaction was vacuum filtered and washed with H2O (2×1 ml portions), cold isopropanol (2×1 ml portions) and diethyl ether (2×2 ml) to isolate 2.5 mg of the 3,5-dinitrobenzamide, "DBN", (85 area % by gradient reverse phase HPLC).
Quantity
3.5 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

5 mg (14 μm) of the L-malic salt was dissolved in a mixture of 1 ml H2O, 3.5 mg (3 meq) NaHCO3, and 1 ml acetonitrile. 3.2 mg (14 μm) 3,5-dinitrobenzoyl chloride was added and the reaction stirred for 16 hr at room temperature. After 5 ml H2O was added, the reaction was vacuum filtered and washed with H2O (2×1 ml portions), cold isopropanol (2×1 ml portions) and diethyl ether (2×2 ml) to isolate 2.5 mg of the 3,5-dinitrobenzamide (85 area % by gradient reverse phase HPLC).
Quantity
3.2 mg
Type
reactant
Reaction Step One
Quantity
3.5 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,620
Citations
H Karimi-Maleh, F Tahernejad-Javazmi… - Biosensors and …, 2014 - Elsevier
This study describes the development, electrochemical characterization and utilization of novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode …
Number of citations: 321 www.sciencedirect.com
A Duarte, Y Perez-Castillo, PN Andrade… - Journal of …, 2022 - downloads.hindawi.com
Fungal infections, including those caused by Candida spp., are recognized in immunocompromised individuals for their high rates of morbidity and mortality. Microorganism resistance …
Number of citations: 2 downloads.hindawi.com
AA Ensafi, H Karimi‐Maleh, S Mallakpour - Electroanalysis, 2012 - Wiley Online Library
N‐(3,4‐Dihydroxyphenethyl)‐3,5‐dinitrobenzamide modified‐multiwall carbon nanotubes paste electrode was fabricated and used as an electrocatalyst for the oxidation of ascorbic …
AA Ensafi, H Karimi-Maleh, S Mallakpour… - Sensors and Actuators B …, 2011 - Elsevier
A new dopamine-derivative, ie N-(3,4-dihydroxyphenethyl)-3,5-dinitrobenzamide (N-DHPB), was synthesized and its application was investigated for the simultaneous determination of …
Number of citations: 241 www.sciencedirect.com
AA Ensafi, H Karimi‐Maleh, S Mallakpour - Electroanalysis, 2011 - Wiley Online Library
N‐(3,4‐dihydroxyphenethyl)‐3,5‐dinitrobenzamide modified multiwall carbon nanotubes paste electrode was used as a voltammetric sensor for oxidation of penicillamine (PA), uric …
J PrakashaReddy, VR Pedireddi - Tetrahedron, 2004 - Elsevier
Adducts of 3,5-dinitrobenzamide, , with dimethylsulfoxide (DMSO), water and aza donor molecules like 4,4′-bipyridyl, , 1,2-bis(4-pyridyl)ethene, and 1,2-bis(4-pyridyl)ethane, are …
Number of citations: 16 www.sciencedirect.com
H Bagheri, H Karimi-Maleh, F Karimi… - Journal of Molecular …, 2014 - Elsevier
The electrocatalytic oxidation of captopril (CAP) has been studied by N-(4-hydroxyphenyl)-3,5-dinitrobenzamide (N-HPDB) modified ZnO/CNT nanocomposite carbon paste electrode (N…
Number of citations: 35 www.sciencedirect.com
JP Reddy, D Swain, VR Pedireddi - Crystal growth & design, 2014 - ACS Publications
We report the preparation, analysis, and phase transformation behavior of polymorphs and the hydrate of 4-amino-3,5-dinitrobenzamide. The compound crystallizes in four different …
Number of citations: 15 pubs.acs.org
JW Cavett, JP Heotis - Journal of Association of Official …, 1959 - academic.oup.com
METHOD Reagents (a) Diethylamine reagent (DEA), aged.—(1 year or older.) Fresh DEA may be artificially aged as follows: Place 1 L DEA in dry 2 L flask with 40 g Na or K fluosilicate. …
Number of citations: 5 academic.oup.com
M Barzaghi, C Oliva, M Simonetta - The Journal of Physical …, 1980 - ACS Publications
The radical anions of 3, 5-dinitrobenzamide, 3-nitrobenzamide, and 4-nitrobenzamide in ALV-dimethylformamide and the sodium salt of 3, 5-dinitrobenzamide radical anion in …
Number of citations: 18 pubs.acs.org

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